

Application Notes and Protocols for AJG049 Free Base in Patch Clamp Electrophysiology

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Compound of Interest					
Compound Name:	AJG049 free base				
Cat. No.:	B1664468	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJG049 is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated cellular responses, playing a key role in inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies. AJG049, by targeting specific JAK isoforms, offers a promising therapeutic strategy for modulating the downstream effects of cytokine signaling.

Patch clamp electrophysiology is a powerful technique used to study the function of ion channels in the cell membrane.[1][2][3] This methodology allows for the direct measurement of ion channel currents and the characterization of how novel compounds, such as AJG049, modulate their activity.[4] These application notes provide a comprehensive guide for utilizing **AJG049 free base** in patch clamp experiments to investigate its effects on ion channel function, which may be indirectly modulated by the JAK-STAT pathway.

Mechanism of Action

AJG049 acts as an ATP-competitive inhibitor of JAKs, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] The binding of cytokines to their receptors initiates the activation of receptor-associated JAKs, which then







phosphorylate the receptor, creating docking sites for STATs. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression.[6] By inhibiting JAK activity, AJG049 effectively blocks this signaling cascade.[5] While AJG049's primary targets are JAKs, downstream effects can include the modulation of ion channel expression and activity, which can be investigated using patch clamp techniques.

Data Presentation

The following table summarizes hypothetical quantitative data on the effects of AJG049 on various ion channels as determined by patch-clamp electrophysiology. This data is illustrative and should be experimentally determined for specific cell types and ion channels of interest.



Ion Channel	Cell Type	Parameter	Value (AJG049)	Key Findings & Interpretation
Kv1.3	Human T- lymphocytes	IC50	150 nM	Potent inhibition of voltage-gated potassium channel Kv1.3, suggesting a potential mechanism for immunosuppress ion.
TRPA1	Dorsal Root Ganglion Neurons	% Inhibition at 1 μΜ	65%	Significant inhibition of the TRPA1 channel, indicating a possible role in modulating inflammatory pain.
CaV1.2	Cardiomyocytes	Effect on Peak Current	No significant change	Minimal direct effect on L-type calcium channels, suggesting low risk of direct cardiotoxicity.
hERG	HEK293 cells	IC50	> 10 μM	Low affinity for hERG channels, indicating a reduced risk of drug-induced QT prolongation.

Experimental Protocols



Whole-Cell Patch Clamp Recordings in a Model Cell Line (e.g., HEK293 expressing a target ion channel)

Objective: To determine the direct effect of AJG049 on a specific ion channel expressed in a heterologous system.

Materials:

- Cells: HEK293 cells stably expressing the ion channel of interest.
- Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.[7]
- Internal Solution (Pipette Solution): (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.3 with KOH.
- External Solution (Bath Solution): (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.
- AJG049 Stock Solution: 10 mM stock solution of AJG049 free base dissolved in DMSO.
- Patch Clamp Rig: Equipped with a microscope, micromanipulator, amplifier, and data acquisition software.[7]

Procedure:

- Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- Solution Preparation: Prepare internal and external solutions and filter them. Prepare fresh
 dilutions of AJG049 in the external solution on the day of the experiment.
- Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
- Pipette Positioning: Approach a target cell with the patch pipette containing the internal solution while applying slight positive pressure.



- Gigaohm Seal Formation: Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 G Ω).[1]
- Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[7][8]
- Baseline Recording: Clamp the cell at a holding potential appropriate for the ion channel of interest (e.g., -80 mV) and record baseline currents using a suitable voltage protocol.
- Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of AJG049.
- Data Acquisition: Record the currents in the presence of AJG049 until a steady-state effect is observed.
- Washout: Perfuse with the control external solution to observe the reversibility of the drug effect.
- Data Analysis: Analyze the recorded currents to determine the effect of AJG049 on channel properties (e.g., peak current amplitude, activation/inactivation kinetics). Calculate the percentage of inhibition for each concentration and construct a concentration-response curve to determine the IC50 value.[7]

Perforated Patch Clamp Recordings in Primary Cells (e.g., T-lymphocytes)

Objective: To investigate the effects of AJG049 on ion channels in a more physiologically relevant context, while preserving the intracellular signaling environment.

Materials:

- Cells: Freshly isolated primary T-lymphocytes.
- Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ.
- Internal Solution (Pipette Solution): (in mM): 76 K2SO4, 10 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, with 200-240 μg/mL Amphotericin B. Adjusted to pH 7.3 with KOH.



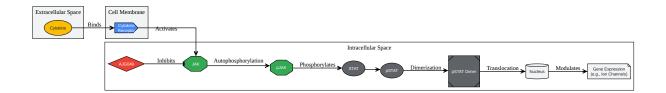
- External Solution (Bath Solution): (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES,
 5 Glucose. Adjusted to pH 7.4 with NaOH.
- AJG049 Stock Solution: 10 mM stock solution in DMSO.
- Patch Clamp Rig: As described above.

Procedure:

- Cell Preparation: Isolate T-lymphocytes from whole blood using standard density gradient centrifugation methods.
- Solution Preparation: Prepare solutions as described above. The Amphotericin B containing internal solution should be made fresh.
- Recording Setup: Add the cell suspension to the recording chamber.
- Gigaohm Seal Formation: Establish a Gigaohm seal on a target cell as in the whole-cell protocol.
- Perforation: Monitor the access resistance. The Amphotericin B will form pores in the cell membrane patch, allowing for electrical access to the cell interior. This process can take 5-20 minutes.
- Baseline Recording: Once a stable access resistance is achieved, record baseline ion channel currents.
- Drug Application and Data Acquisition: Apply AJG049 and record data as described in the whole-cell protocol.
- Data Analysis: Analyze the data to determine the effect of AJG049 on the ion channels in their native cellular environment.

Mandatory Visualizations

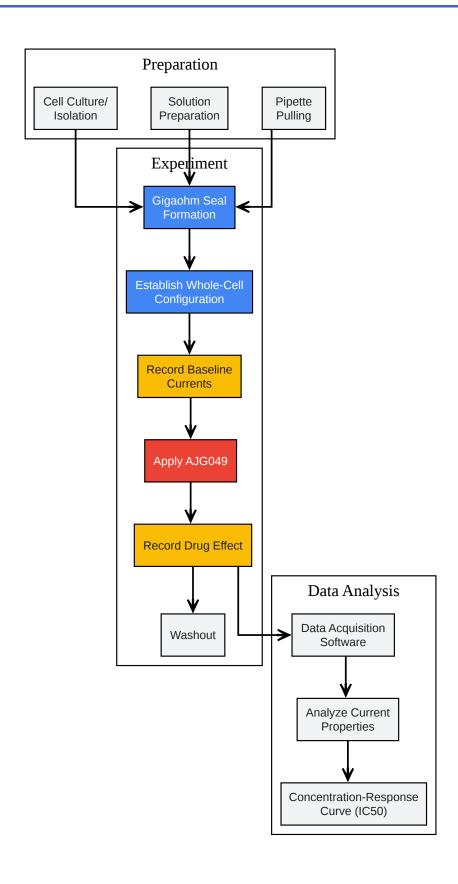




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Caption: AJG049 inhibits the JAK-STAT signaling pathway.





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Caption: Workflow for a whole-cell patch clamp experiment.



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